molecular formula C16H12ClNO2S B270126 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Cat. No. B270126
M. Wt: 317.8 g/mol
InChI Key: GZUMOQPKIOXWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone, also known as CBSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBSE is a white solid that is soluble in organic solvents and has a molecular weight of 349.85 g/mol.

Mechanism of Action

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has a wide range of biochemical and physiological effects in the body. For example, 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been shown to have a high degree of selectivity and potency, making it a promising drug candidate for various diseases. However, one of the limitations of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone. One area of interest is the development of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone and its potential applications in various diseases. Finally, more research is needed to determine the safety and efficacy of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone in humans, which will be necessary before it can be developed into a therapeutic drug.

Synthesis Methods

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-amino-5-chlorobenzoxazole with thionyl chloride, followed by the reaction of the resulting intermediate with 4-methylacetophenone. The final product is then purified using column chromatography.

Scientific Research Applications

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the field of medicinal chemistry, where 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H12ClNO2S/c1-10-2-4-11(5-3-10)14(19)9-21-16-18-13-8-12(17)6-7-15(13)20-16/h2-8H,9H2,1H3

InChI Key

GZUMOQPKIOXWGP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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